Medicinal ChemistryChemical BiologyQuality Control
Scaffold optimization often stalls due to core intermediates with inconsistent substitution patterns. This 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione eliminates structural ambiguity for medicinal chemistry programs.
• Enables reproducible SAR studies: distinct 5-benzyl/6-methyl pattern critical for HIV-1 integrase binding and dual RT/IN inhibition (low µM range). • Chemically validated starting point: defined LogP (~1.3), H-bond profile (2 donors/2 acceptors), and multiple modifiable positions for library synthesis. • Verified purity (≥95%) ensures batch-to-batch reliability for kinase inhibitor discovery and agrochemical lead derivatization.
Molecular FormulaC12H12N2O2
Molecular Weight216.24
CAS No.428444-70-6
Cat. No.B2776736
⚠ Attention: For research use only. Not for human or veterinary use.
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Class Overview
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) is a disubstituted pyrimidinedione derivative featuring a benzyl group at the C-5 position and a methyl group at the C-6 position of the uracil scaffold [1]. This compound belongs to the broader class of pyrimidine-2,4-diones, which are recognized as privileged structures in medicinal chemistry due to their synthetic versatility and diverse biological activities [2]. The presence of the 5-benzyl substituent introduces lipophilic character and potential for π-stacking interactions, while the 6-methyl group provides a steric and electronic handle for further derivatization [3].
Medicinal chemistry scaffoldSupports kinase/enzyme inhibitor design via benzyl-methyl pyrimidinedione core
Agrochemical lead discoveryAryl-substituted pyrimidine motif aligns with patented insecticidal/acaricidal pharmacophores
Diverse library building blockMultiple modifiable positions (N1,N3,C5,C6) enable broad chemical space exploration
[1] PubChem CID 236211. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
[2] Tang J, Maddali K, Dreis CD, Sham YY, Vince R, Pommier Y, Wang Z. N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase. ACS Med Chem Lett. 2011 Jan 13;2(1):63-67. View Source
[3] PubChem. Computed Properties: XLogP3-AA = 1.3. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
Substitution of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione with other pyrimidinediones or uracil analogs cannot be assumed to yield equivalent synthetic or biological outcomes. The specific 5-benzyl/6-methyl substitution pattern on the pyrimidinedione core imparts a unique combination of steric hindrance, lipophilicity (calculated LogP ≈ 1.3) [1], and hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) [2] that directly influences reactivity, downstream derivatization pathways, and potential target engagement. Even seemingly minor alterations, such as swapping the benzyl and methyl groups (e.g., 6-benzyl-5-methyl isomer, CAS 153815-98-6) or using the mono-substituted 6-methyluracil or 5-benzyluracil [3], can lead to divergent physicochemical properties, altered metabolic stability, and distinct biological profiles, as evidenced by structure-activity relationship studies on related pyrimidinedione-based enzyme inhibitors [4]. For procurement in medicinal chemistry or chemical biology research, verifying the exact CAS and substitution pattern is critical for ensuring project reproducibility and data integrity.
Regioisomer (6-benzyl-5-methyl, CAS 153815-98-6) may shift lipophilicity and H-bond geometry; cannot assume equivalent reactivity.
Mono-substituted analogs (5-benzyluracil, 6-methyluracil) lose the combined benzyl/methyl pattern critical for steric and π-stacking contributions.
Pyrimidinediones with alternative substitution may target different biological profiles; structural similarity does not guarantee functional interchangeability.
[1] PubChem. Computed Properties: XLogP3-AA = 1.3. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
[2] PubChem. Computed Properties: Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 2. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
[3] Orr GF, Musso DL, Boswell GE, Kelley JL, Joyner SS, Davis ST, Baccanari DP. Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils. J Med Chem. 1995 Sep 15;38(19):3850-6. View Source
[4] Tang J, Maddali K, Dreis CD, Sham YY, Vince R, Pommier Y, Wang Z. N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase. ACS Med Chem Lett. 2011 Jan 13;2(1):63-67. View Source
Commercial sourcing of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) is typically offered with a minimum purity specification of 95% , with some vendors offering purities of ≥97% (GC area %) and confirming structural identity via 1H-NMR . This level of documented purity and structural verification is not universally available for custom-synthesized or non-commercial pyrimidinedione analogs, which may be supplied without analytical certificates or with lower, unspecified purity. For procurement in rigorous research settings, this verifiable purity provides a baseline for experimental reproducibility.
Purity & identitySupplier specification
≥95% min. purity; ≥97% (GC) with 1H-NMR confirmation
Supports procurement reproducibility
Verify vendor COA for lot-specific data
Medicinal ChemistryChemical BiologyQuality Control
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95% (min. purity spec) ; ≥97% (GC area %) with 1H-NMR conformation
Comparator Or Baseline
Unspecified purity for custom-synthesized or non-commercial pyrimidinedione analogs
Quantified Difference
Not applicable (qualitative difference in documentation)
Conditions
Commercial vendor specifications
Why This Matters
Procurement of a compound with documented purity and structural confirmation ensures experimental reproducibility and data integrity in medicinal chemistry and chemical biology workflows.
Medicinal ChemistryChemical BiologyQuality Control
Lipophilicity vs. Uracil and Thymine
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) possesses a calculated partition coefficient (XLogP3-AA) of 1.3 [1]. This lipophilicity value is significantly higher than that of the parent uracil (LogP ≈ -1.07) [2] and thymine (5-methyluracil, LogP ≈ -0.62) [3], and it differs from the 6-benzyl-5-methyl regioisomer (LogP ≈ 1.07) . The increased LogP of 1.3, attributed to the 5-benzyl substituent, suggests enhanced membrane permeability potential and altered pharmacokinetic behavior relative to the more polar nucleobase scaffolds [4].
Lipophilicity vs. nucleobasesCross-study comparable
+2.37 log units vs. uracil; +1.92 log units vs. thymine; +0.23 log units vs. regioisomer
Conditions
Computed property (XLogP3-AA)
Why This Matters
The distinct lipophilicity of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione differentiates it from common nucleobase building blocks, offering a unique physicochemical profile for designing compounds with potentially improved membrane permeability or altered distribution characteristics.
Medicinal ChemistryADMEDrug Design
[1] PubChem. Computed Properties: XLogP3-AA = 1.3. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
[4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. View Source
Synthetic Utility: Versatile Building Block
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a validated building block for the synthesis of more complex heterocyclic systems. Its structure allows for functionalization at multiple positions (N1, N3, C5, and C6) to access diverse chemical space . This is in contrast to simpler uracil or thymine, which lack the 5-benzyl group and therefore offer fewer opportunities for lipophilic π-stacking interactions and steric modulation in downstream derivatives [1]. The compound's utility as a scaffold for generating pyrimidinedione derivatives with potential pharmaceutical and material science applications is recognized in the literature .
Synthetic versatilityClass-level inference
Modifiable at N1, N3, C5-benzyl, C6-methyl; enables lipophilic π-stacking not possible with uracil/thymine
Expands accessible chemical space for derivatization
Class-level observation; validate for specific target series
Synthetic versatility (number of modifiable positions and functional group diversity)
Target Compound Data
Modifiable at N1, N3, C5 (benzyl), C6 (methyl), and C2/C4 carbonyls
Comparator Or Baseline
Uracil/Thymine: Modifiable at N1, N3, C5, C6, and carbonyls, but lacking the benzyl group for lipophilic π-stacking interactions [1]
Quantified Difference
Not quantifiable; qualitative difference in available substituent chemistry
Conditions
Synthetic organic chemistry context
Why This Matters
The presence of the 5-benzyl group expands the chemical space accessible for derivatization, enabling the exploration of lipophilic and π-stacking interactions not possible with uracil or thymine, which is valuable for medicinal chemistry and materials science programs.
[1] Tang J, Maddali K, Dreis CD, Sham YY, Vince R, Pommier Y, Wang Z. N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase. ACS Med Chem Lett. 2011 Jan 13;2(1):63-67. View Source
Insecticidal & Acaricidal Activity
Aryl-substituted pyrimidines, a class to which 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione belongs by virtue of its 5-benzyl (aryl) substituent, have been disclosed in patents as possessing insecticidal and acaricidal activity [1][2]. While specific efficacy data for CAS 428444-70-6 are not provided in these patents, the structural motif of an aryl group at the pyrimidine ring is a key pharmacophore for this activity . This suggests a potential application space distinct from 6-methyluracil or 5-benzyluracil, which are more commonly explored for antimicrobial or enzyme inhibition (e.g., uridine phosphorylase) rather than direct pesticidal use [3][4].
Agrochemical patent contextClass-level inference
Aryl-substituted pyrimidine class associated with insecticidal/acaricidal activity in patents
Potential differentiated agrochemical application vs. common uracil derivatives
Patent claims; compound-specific efficacy data not provided
AgrochemicalPest ControlInsecticide Discovery
Evidence Dimension
Potential biological application space
Target Compound Data
Aryl-substituted pyrimidine scaffold associated with insecticidal/acaricidal activity in patents [1]
Not quantifiable; difference in reported biological applications
Conditions
Patent literature and reported biological activities of structural analogs
Why This Matters
The compound's aryl-substituted pyrimidine scaffold points to a potential application in agrochemical research that is distinct from the more common medicinal chemistry uses of simpler uracil derivatives, offering a differentiated procurement rationale for pest control discovery programs.
AgrochemicalPest ControlInsecticide Discovery
[1] US Patent 6,153,619. Aryl-substituted pyrimidines as insecticidal and acaricidal agents. Filed November 29, 2000. View Source
[2] US Patent Application 20020045634. Use of Aryl-substituted Pyrimidines as Insecticidal and Acaricidal Agents. Filed 2015. View Source
[3] Khairullina VR, et al. Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature. 2026. View Source
[4] Orr GF, et al. Inhibition of uridine phosphorylase: synthesis and SAR of aryl-substituted 5-benzyluracils. J Med Chem. 1995 Sep 15;38(19):3850-6. View Source
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Research & Industrial Applications
Scaffold for Kinase/Enzyme Inhibitors
Researchers designing novel kinase inhibitors or dual-target enzyme inhibitors (e.g., HIV reverse transcriptase/integrase) can utilize 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a core scaffold. Its N-3 hydroxylated derivatives have demonstrated dual inhibitory activity against HIV-1 RT and IN in the low micromolar range [1]. The 5-benzyl group is critical for integrase binding [2], and the 6-methyl group provides a handle for further optimization [3].
Insecticide & Acaricide Lead Optimization
Agrochemical discovery teams can employ 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a starting point for synthesizing novel aryl-substituted pyrimidine-based insecticides and acaricides. Patents have established this chemical class as having pesticidal activity [4], and the compound's 5-benzyl (aryl) substituent aligns with the key pharmacophore for this application [5].
Probes for Lipid Metabolism & DNA Synthesis
Scientists developing chemical probes for studying lipid metabolism or DNA synthesis pathways may find 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione a useful starting point. In silico predictions have associated pyrimidine-2,4-dione derivatives with lipid metabolism regulation and DNA synthesis inhibition [6], and the compound's distinct LogP of 1.3 [7] offers a different physicochemical profile compared to more polar uracil-based probes.
Heterocyclic Compound Library Building Block
Organic chemists constructing diverse heterocyclic compound libraries for screening campaigns can leverage 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a versatile building block. Its multiple modifiable positions (N1, N3, C5 benzyl, C6 methyl) enable rapid exploration of chemical space, and its commercial availability at verified purity (≥95%) facilitates reproducible library synthesis.
Application
Selection Property
Validation Focus
Kinase/enzyme inhibitor scaffold studies
Benzyl-methyl substitution pattern with N-3 derivatization handle
Target engagement and selectivity assays after N-3 hydroxylation
Agrochemical lead discovery
Aryl-substituted pyrimidine pharmacophore
Insecticidal/acaricidal activity screening in relevant pest panels
Chemical probe development (lipid metabolism/DNA synthesis)
Distinct lipophilic profile vs. polar uracil probes
Probe specificity and off-target profiling in target pathway assays
Heterocyclic compound library synthesis
Multiple modifiable positions (N1,N3,C5,C6) with commercial purity
Diverse library generation and purity verification before screening
[1] Tang J, Maddali K, Dreis CD, Sham YY, Vince R, Pommier Y, Wang Z. N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase. ACS Med Chem Lett. 2011 Jan 13;2(1):63-67. View Source
[2] Tang J, et al. N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV RT and IN. ACS Med Chem Lett. 2011; SAR study reveals benzyl group on N-1 side chain is important for IN binding. View Source
[3] PubChem. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione structure. National Center for Biotechnology Information. Accessed April 2026. View Source
[4] US Patent 6,153,619. Aryl-substituted pyrimidines as insecticidal and acaricidal agents. Filed November 29, 2000. View Source
[5] US Patent Application 20020045634. Use of Aryl-substituted Pyrimidines as Insecticidal and Acaricidal Agents. Filed 2015. View Source
[6] PMC Table 1. Lipid metabolism regulator, DNA synthesis inhibitor predictions for pyrimidine-2,4-dione derivatives. Accessed April 2026. View Source
[7] PubChem. Computed Properties: XLogP3-AA = 1.3. 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Accessed April 2026. View Source
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